3-(4-phenoxyphenyl)-1H-pyrazol-5-amine CAS 330786-24-8 properties
3-(4-phenoxyphenyl)-1H-pyrazol-5-amine CAS 330786-24-8 properties
An In-depth Technical Guide to 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: A Note on Nomenclature
This guide provides a comprehensive technical overview of the compound registered under CAS number 330786-24-8. It is critical to clarify from the outset that while the topic name "3-(4-phenoxyphenyl)-1H-pyrazol-5-amine" was specified, the authoritative chemical databases, including PubChem, Sigma-Aldrich, and others, universally associate CAS 330786-24-8 with the structure 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .[1] The latter is a fused heterocyclic system, distinct from a simple pyrazole. This document will therefore focus exclusively on the properties and applications of the correct compound linked to this CAS number, a critical intermediate in modern pharmaceutical manufacturing.
Introduction: A Cornerstone in Kinase Inhibitor Synthesis
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a solid organic compound of significant interest in medicinal chemistry and process development. Its primary importance lies in its role as a key starting material, or advanced intermediate, in the synthesis of Ibrutinib .[2][3] Ibrutinib is a potent, first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[2][3]
The pyrazolo[3,4-d]pyrimidine scaffold of this molecule is a privileged structure in drug discovery.[4][5] As a bioisostere of purine, it can effectively interact with the hinge region of kinase active sites, making it a foundational core for designing a wide range of kinase inhibitors.[6] Understanding the properties, synthesis, and handling of this intermediate is therefore essential for researchers and developers working on Ibrutinib and other related therapeutic agents.
Physicochemical and Structural Properties
The fundamental identity and physical characteristics of a compound dictate its handling, reactivity, and analytical profile.
Chemical Identity
The structure of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a central pyrazolo[3,4-d]pyrimidine core with a 4-phenoxyphenyl substituent at the 3-position and an amine group at the 4-position.
Caption: Chemical Structure of the title compound.
Data Summary Table
The following table summarizes the key physicochemical properties and identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 330786-24-8 | [1] |
| Molecular Formula | C₁₇H₁₃N₅O | [1][2][7] |
| Molecular Weight | 303.32 g/mol | [1][2][7] |
| IUPAC Name | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1][7] |
| Synonyms | Ibrutinib Intermediate A, Ibrutinib N-2, IBT4A | [1][8][9] |
| Appearance | Light Grey to Light Brown Solid | [10] |
| Exact Mass | 303.11201006 Da | [1][8] |
| InChI Key | YYVUOZULIDAKRN-UHFFFAOYSA-N | [8] |
| Storage Temp. | Room Temperature or -20°C | [7] |
| Purity | Typically ≥97% |
Synthesis and Manufacturing Insights
The efficient and scalable synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is paramount for the cost-effective production of Ibrutinib. The predominant method employed in the literature and patents is the Suzuki-Miyaura cross-coupling reaction.[11][12]
Core Synthesis: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is the industry standard for forming carbon-carbon bonds between aryl halides/triflates and boronic acids. Its selection is driven by high yields, excellent functional group tolerance, and commercially available starting materials.
Causality of Experimental Design:
-
Reactants: The synthesis couples a halogenated pyrazolo[3,4-d]pyrimidine core (typically 3-iodo- or 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) with 4-phenoxyphenylboronic acid.[2][3] The iodo-derivative is often preferred as the C-I bond is more reactive towards oxidative addition to the palladium catalyst than the C-Br bond, often leading to milder reaction conditions and higher yields.
-
Catalyst: A Palladium(0) catalyst is essential. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly cited.[13] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.[13] The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is typically used.[12][13] This two-phase system effectively dissolves both the organic reactants and the inorganic base, creating the necessary interface for the reaction to proceed efficiently.
Caption: Suzuki-Miyaura Synthesis Workflow.
Step-by-Step Synthesis Protocol (Suzuki Coupling)
This protocol is a representative synthesis adapted from publicly available literature.[2][13]
-
Vessel Preparation: To a suitable reaction vessel, add 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine (1.0 eq), 4-phenoxybenzeneboronic acid (2.0 eq), and potassium phosphate (K₃PO₄) (3.0 eq).
-
Solvent Addition: Add dioxane (approx. 10 mL per gram of starting pyrimidine) and water (approx. 4 mL per gram of starting pyrimidine).
-
Inerting: Stir the mixture for 5-10 minutes. Purge the vessel with an inert gas (e.g., argon or nitrogen) for 20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (approx. 0.15 eq).
-
Reaction: Heat the reaction mixture to 120°C and maintain for 24 hours, monitoring for completion by a suitable method (e.g., TLC or HPLC).
-
Workup & Isolation: Cool the reaction to room temperature. The product often precipitates from the mixture. Add water to dissolve inorganic salts and stir.
-
Filtration: Filter the resulting solid product.
-
Purification: Wash the filtered solid sequentially with generous portions of methanol and then ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified solid in a vacuum oven to yield 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine as a solid. A typical yield is around 75%.[2][13]
Analytical Characterization & Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized intermediate before its use in subsequent GMP steps.
| Technique | Purpose | Expected Result / Observation |
| ¹H NMR | Structural Confirmation | Complex aromatic region showing signals for the phenoxy and phenyl protons. A distinct singlet for the pyrimidine C6-H proton. Broad signals for the NH and NH₂ protons.[14] |
| ¹³C NMR | Structural Confirmation | Aromatic carbons in the 110-160 ppm range. Signals corresponding to the fused pyrazolopyrimidine core.[14] |
| Mass Spec. (ESI+) | Molecular Weight Verification | A prominent molecular ion peak at m/z 304.1 [M+H]⁺ corresponding to the protonated molecule (C₁₇H₁₄N₅O⁺). |
| HPLC | Purity Assessment | A single major peak under calibrated conditions, used to determine chemical purity (typically >98%). |
| FT-IR | Functional Group ID | Characteristic stretches for N-H (amine), C=N, C=C (aromatic), and C-O-C (ether) bonds. |
General Protocol: HPLC Purity Analysis
This protocol provides a general framework for assessing the purity of the final product. Specific parameters must be optimized and validated.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the synthesized sample in the same manner and at the same concentration as the standard.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculation: Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks detected in the chromatogram (Area % method).
Core Application: The Ibrutinib Synthesis Pathway
The primary industrial application of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is as the central scaffold upon which the final Ibrutinib molecule is constructed.[11][15]
The synthesis proceeds by attaching the chiral piperidine side chain, followed by acylation to install the pharmacologically critical acryloyl group.
Caption: Synthetic pathway from Intermediate A to Ibrutinib.
The key transformation is the N-alkylation of the pyrazole ring with the chiral piperidine. A Mitsunobu reaction is a common method for this step, which couples an alcohol and a nucleophile (in this case, the pyrazole nitrogen) using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).[11][15] This is followed by the removal of the Boc protecting group under acidic conditions and final acylation to yield Ibrutinib.[15]
Broader Pharmacological Context
The pyrazolo[3,4-d]pyrimidine core is a highly valued scaffold in medicinal chemistry due to its structural similarity to endogenous purines.[4][5] This allows molecules containing this core to act as competitive inhibitors for a wide range of ATP-dependent enzymes, particularly kinases.
Key Therapeutic Areas for the Pyrazolo[3,4-d]pyrimidine Scaffold:
-
Oncology: As demonstrated by Ibrutinib, this scaffold is a powerful platform for developing kinase inhibitors targeting enzymes like EGFR, VEGFR, and CDKs, which are crucial for cancer cell proliferation and survival.[6][16]
-
Inflammation: Some derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), indicating potential applications as anti-inflammatory agents.[17]
-
Other Applications: The scaffold has been explored for a multitude of other biological activities, including CNS depressant, antibacterial, and antifungal properties.[14]
Safety and Handling
As a fine chemical intermediate, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires careful handling in a laboratory or manufacturing setting.
GHS Hazard Summary:
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Source: Sigma-Aldrich, PubChem[1][18]
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If handling large quantities or if dust is generated, use an appropriate NIOSH-approved respirator.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
ResearchGate. "The pharmacological effects of pyrazolo[3,4-d]pyrimidine". ResearchGate. Available at: [Link].
-
Abdelgawad, M. A., et al. (2022). "Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms". Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link].
-
Fares, M., et al. (2023). "Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity". RSC Advances, 13(50), 35149-35163. Available at: [Link].
-
Abdelgawad, M. A., et al. (2022). "Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities". Molecules, 27(19), 6586. Available at: [Link].
-
Schenone, S., et al. (2009). "Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies". Bioorganic & Medicinal Chemistry, 17(12), 4163-4169. Available at: [Link].
-
PubChem. "3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine". National Center for Biotechnology Information. Available at: [Link].
- Google Patents. "Synthesis method of ibrutinib". Google Patents.
-
DrugCentral. "CAS 330786-24-8". DrugCentral. Available at: [Link].
-
Molkem. "3-(4-Phenoxy Phenyl)-1H-pyrazole[3,4-d]pyrimidin-4-Amine". Molkem. Available at: [Link].
-
ChemSrc. "330786-24-8 | 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine". ChemSrc. Available at: [Link].
- Google Patents. "Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib". Google Patents.
-
Pharmaffiliates. "3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine". Pharmaffiliates. Available at: [Link].
-
Justia Patents. "Process for the preparation of ibrutinib and new synthesis intermediate". Justia. Available at: [Link].
-
Wang, Y., et al. (2019). "Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase". RSC Advances, 9(4), 2133-2140. Available at: [Link].
-
CORE. "NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines". CORE. Available at: [Link].
-
Carl ROTH. "3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 25 g". Carl ROTH. Available at: [Link].
-
Aarti Pharmalabs. "(R)-3-(4-Phenoxy phenyl)-1-(Piperidin-3-yl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine". Aarti Pharmalabs. Available at: [Link].
- Google Patents. "Process for the preparation of ibrutinib and new synthesis intermediate". Google Patents.
- Google Patents. "METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES". Google Patents.
-
ResearchGate. "Synthesis of [ 13 C 6 ]‐Ibrutinib". ResearchGate. Available at: [Link].
-
Sinoway. "3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine/ Ibrutinib intermediate/ 330786-24-8". Sinoway. Available at: [Link].
-
SynThink Research Chemicals. "(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine". SynThink Research Chemicals. Available at: [Link].
Sources
- 1. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C17H13N5O | CID 22346757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 [chemicalbook.com]
- 3. 330786-24-8 | CAS DataBase [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [lgcstandards.com]
- 8. CAS 330786-24-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. molkem.com [molkem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. patents.justia.com [patents.justia.com]
- 12. WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate - Google Patents [patents.google.com]
- 13. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 16. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]
- 17. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 330786-24-8 | 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Ibrutinib Related | Ambeed.com [ambeed.com]
